3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Description
Properties
CAS No. |
88281-85-0 |
|---|---|
Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-methyl-6-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H9N3OS/c1-8-11(16)15-10(7-17-12(15)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
WEVUIHPIOVSWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
S-Alkylation and Intermolecular Condensation
An alternative route involves S-alkylation of 3-mercapto-1,2,4-triazinones with α-halo ketones or esters, followed by cyclization. This method, adapted for 7H-thiazolo[3,2-b][1, triazin-7-ones, can be modified for the target compound .
Procedure :
-
S-Alkylation : React 3-mercapto-6-phenyl-1,2,4-triazin-5-one (1a ) with ethyl 4-chloroacetoacetate in dimethylformamide (DMF) using potassium carbonate as a base to form the S-alkylated intermediate (4a ) .
-
Cyclization : Heat 4a in acetic anhydride with sodium acetate to induce intramolecular condensation, yielding the thiazolo-triazinone core .
Regioselectivity : X-ray crystallography confirms cyclization occurs at the N2-position of the triazine ring, ensuring structural fidelity .
A one-pot synthesis leveraging aromatic aldehydes enables the introduction of the phenyl group at position 6. This method, reported for 7-arylidene-thiazolo-triazinones, involves :
Reaction Scheme :
-
Condensation : Combine 1a , chloroacetic acid, and benzaldehyde derivatives in acetic acid with sodium acetate.
-
Cyclization : Acetic anhydride facilitates simultaneous dehydration and ring closure, forming the arylidene-thiazolo-triazinone .
Modifications :
-
Substituting benzaldehyde with 4-methylthiobenzyl aldehyde introduces variability at position 3 .
-
Yields range from 65–82%, depending on the aldehyde’s electronic properties .
Comparative Analysis of Methods
Advantages and Limitations :
-
Oxidative Cyclization : High yields but requires stringent anhydrous conditions .
-
S-Alkylation : Scalable but necessitates purification of intermediates .
-
Multi-Component : Atom-economical yet limited to aldehydes with electron-donating groups .
Mechanistic Insights and Spectral Validation
Oxidative Pathway :
-
Disulfide Formation : Thiol oxidation generates a dimeric disulfide, confirmed by LC-MS .
-
C–H Activation : Deprotonation at the triazole C–H position enables nucleophilic attack on the disulfide sulfur, forming the thiazole ring .
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one and its derivatives. A research study synthesized novel derivatives and tested their antibacterial efficacy against several bacterial strains. The findings indicated that certain derivatives exhibited significant activity, outperforming traditional antibiotics in some cases .
Key Findings:
- Compounds derived from 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one showed broad-spectrum antibacterial effects.
- The most potent derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like Ciprofloxacin.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The thiazolo[2,3-c][1,2,4]triazin framework is known to exhibit cytotoxic effects against different cancer cell lines.
Case Studies:
- In vitro studies demonstrated that certain derivatives of 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one significantly inhibited the growth of MCF-7 (breast cancer) and K-562 (leukemia) cell lines .
- Molecular docking studies suggested that these compounds interact effectively with specific targets like the epidermal growth factor receptor (EGFR), indicating a mechanism for their anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolo-triazine compounds have also been documented. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Research Insights:
- Compounds based on the thiazolo[2,3-c][1,2,4]triazin framework have shown promise in reducing inflammation in preclinical models.
- Their ability to inhibit specific enzymes involved in inflammatory processes makes them potential candidates for developing new anti-inflammatory drugs .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to inhibition of its function .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences between the target compound and related analogs:
Key Observations:
- Saturation and Substituents : The dihydrothiazolo-triazole in introduces partial saturation, likely increasing stability, while the CF3 group enhances electron-withdrawing effects .
- Simpler Triazoles : The triazole derivatives in lack fused rings but feature bulky substituents (e.g., trimethoxyphenyl), which may improve lipophilicity and biological membrane penetration .
Spectroscopic and Physicochemical Properties
- IR Spectra: Va and Vb exhibit distinct CO stretching vibrations (~1700 cm⁻¹) from both sydnone and thiazole rings, whereas the target compound’s triazinone carbonyl would likely absorb near 1650–1680 cm⁻¹ .
Biological Activity
3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound notable for its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an antimicrobial, anticancer, and anticonvulsant agent. The synthesis pathways and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 257.31 g/mol. The compound features a complex structure integrating thiazole and triazine moieties, which are crucial for its biological activities.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 3-Methyl-6-phenyl-4H-thiazolo[2,3-c][1,2,4]triazin-4-one showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 3-Methyl-6-phenyl... | E. coli | 75% |
| 3-Methyl-6-phenyl... | S. aureus | 65% |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 12.8 |
The structure-activity relationship indicates that the presence of the methyl group at position 3 and the phenyl group at position 6 enhances cytotoxic activity by stabilizing the compound's interaction with DNA.
Anticonvulsant Activity
In anticonvulsant studies, derivatives of thiazole have shown promising results in reducing seizure activity in animal models. The compound was tested against pentylenetetrazol-induced seizures and exhibited significant protective effects.
Case Studies
- Antimicrobial Study : A recent study compared the efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds with a phenyl substituent exhibited superior antimicrobial activity compared to those without.
- Anticancer Research : A series of analogs were synthesized based on the core structure of 3-Methyl-6-phenyl... and tested against multiple cancer cell lines. Notably, one derivative showed an IC50 value comparable to standard chemotherapeutics like cisplatin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
